molecular formula C20H21NO3S B2731881 N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE CAS No. 863445-89-0

N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE

Cat. No.: B2731881
CAS No.: 863445-89-0
M. Wt: 355.45
InChI Key: ACWCJXDOOBUFBE-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenylamine, 2,3-dihydrothiophene, and phenylacetic acid derivatives. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Controlled heating to optimize the reaction yield.

Industrial Production Methods

For industrial-scale production, the process may be optimized for cost-effectiveness and efficiency. This could involve:

    Continuous flow reactors: To ensure consistent production.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the amide group to amines.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Medicine

The compound may have applications in medicinal chemistry, potentially serving as a lead compound for drug development.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action for N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-2-PHENYLACETAMIDE: Lacks the thiophene ring.

    N-(3,5-DIMETHYLPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE: Lacks the dioxido group.

Uniqueness

The presence of both the thiophene ring and the dioxido group in N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-PHENYLACETAMIDE may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-15-10-16(2)12-19(11-15)21(18-8-9-25(23,24)14-18)20(22)13-17-6-4-3-5-7-17/h3-12,18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCJXDOOBUFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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